molecular formula C13H12FN3O2 B5467929 (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE

(4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE

Cat. No.: B5467929
M. Wt: 261.25 g/mol
InChI Key: CDWIRMXWQBGHDX-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is a synthetic organic compound characterized by its unique chemical structure. This compound is part of the benzoxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxadiazole core, followed by the introduction of the 4-fluorophenylmethoxy group. Common reagents used in these reactions include fluorobenzene, methanol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other material science fields.

Mechanism of Action

The mechanism of action of (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol glycoside: A sweet-tasting compound from the Stevia plant.

    Polycyclic aromatic compounds: Used in the construction of organometallic sandwich systems.

Uniqueness

What sets (4E)-N-[(4-FLUOROPHENYL)METHOXY]-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-IMINE apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions in both chemical and biological systems, making it a valuable compound in various fields.

Properties

IUPAC Name

(E)-N-[(4-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-6-4-9(5-7-10)8-18-15-11-2-1-3-12-13(11)17-19-16-12/h4-7H,1-3,8H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWIRMXWQBGHDX-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)F)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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